beta-Ethyl-3,3-dimethylbicyclo(2.2.1)heptane-2-butanol
Description
β-Ethyl-3,3-dimethylbicyclo[2.2.1]heptane-2-butanol is a bicyclic monoterpene derivative characterized by a norbornane (bicyclo[2.2.1]heptane) backbone substituted with a β-ethyl group, two methyl groups at the C3 position, and a butanol moiety at C2. Its molecular formula is C₁₆H₂₈O₂, with a molecular weight of 252.39 g/mol . The compound’s structure confers unique steric and electronic properties, influencing its solubility, reactivity, and stability compared to simpler bicyclic alcohols. It is commonly utilized as a precursor in fragrance synthesis and chiral catalyst design due to its rigid bicyclic framework .
Properties
CAS No. |
85392-40-1 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-ethylbutan-1-ol |
InChI |
InChI=1S/C15H28O/c1-4-11(10-16)5-8-14-12-6-7-13(9-12)15(14,2)3/h11-14,16H,4-10H2,1-3H3 |
InChI Key |
HGECOPUKOWSQTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC1C2CCC(C2)C1(C)C)CO |
Origin of Product |
United States |
Preparation Methods
The preparation methods for EINECS 286-899-2 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may vary, but they typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
EINECS 286-899-2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions vary based on the specific reagents and conditions used .
Scientific Research Applications
EINECS 286-899-2 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of other chemicals or materials .
Mechanism of Action
The mechanism of action of EINECS 286-899-2 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Analogs
| Compound Name | CAS No. | Molecular Formula | Functional Groups | Key Structural Differences |
|---|---|---|---|---|
| β-Ethyl-3,3-dimethylbicyclo[2.2.1]heptane-2-butanol | 1146-56-1 | C₁₆H₂₈O₂ | Butanol, ethyl, dimethyl | Reference compound |
| Bicyclo[2.2.1]heptane-2-methanol, 2-acetate | 53075-46-0 | C₁₀H₁₆O₂ | Methanol, acetate | Shorter carbon chain (C1 vs. C4) at C2; lacks ethyl substituent |
| 1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-one | N/A | C₉H₁₃ClO | Ketone, chloro, dimethyl | Replaces butanol with a ketone; introduces chlorine at C1 |
| 2-Ethylbicyclo[2.2.1]heptane | 2146-41-0 | C₉H₁₆ | Ethyl, bicyclic | Lacks hydroxyl and methyl groups; simpler hydrocarbon backbone |
| 2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate | 58437-69-7 | C₁₃H₂₀O₂ | Acetate, exocyclic double bond | Unsaturated bicyclic system; ester instead of alcohol |
| trans-2,3-Dimethylbicyclo[2.2.1]heptane | 20558-16-1 | C₉H₁₆ | Dimethyl | No functional groups; pure hydrocarbon |
Key Observations :
- Steric Effects : The β-ethyl and dimethyl groups in the target compound create significant steric hindrance, reducing nucleophilic reactivity compared to simpler analogs like 2-ethylbicyclo[2.2.1]heptane .
- Functional Group Influence: The butanol group enhances polarity and hydrogen-bonding capacity, distinguishing it from non-polar analogs (e.g., trans-2,3-dimethylbicycloheptane) and halogenated derivatives (e.g., 1-chloro-3,3-dimethylbicycloheptan-2-one) .
Physical Properties
Table 2: Thermodynamic Data
| Compound | Boiling Point (°C) | Vaporization Enthalpy (kJ/mol) | Solubility in Water |
|---|---|---|---|
| β-Ethyl-3,3-dimethylbicyclo[2.2.1]heptane-2-butanol | 290–310 (estimated) | ~50 (calculated) | Low (hydrophobic bicyclic core) |
| 2-Ethylbicyclo[2.2.1]heptane | 349–396 | 44.4 | Insoluble |
| trans-2,3-Dimethylbicyclo[2.2.1]heptane | 345–411 | 39.3 | Insoluble |
| 1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-one | 55–58 (0.25 mm Hg) | N/A | Moderate in polar solvents |
Key Observations :
Key Observations :
- Reduction Sensitivity: Unlike chlorinated analogs, the target compound’s butanol group is stable under basic conditions but prone to oxidation .
- Bridgehead Reactivity : The bicyclo[2.2.1]heptane framework resists solvolysis at bridgehead positions, contrasting with bicyclo[2.2.2]octane derivatives, which undergo facile ring-opening .
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